molecular formula C28H20F2N6O5 B10952698 N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10952698
M. Wt: 558.5 g/mol
InChI Key: OCMHRQPYKKTDAG-UHFFFAOYSA-N
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Description

N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the phenyl, difluoromethyl, and nitrophenyl groups. The final step involves the acetylation of the amino group and the formation of the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(methyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H20F2N6O5

Molecular Weight

558.5 g/mol

IUPAC Name

N-[3-(4-acetamidophenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C28H20F2N6O5/c1-16(37)32-18-7-9-21(10-8-18)41-22-12-19(11-20(13-22)36(39)40)33-28(38)23-15-31-35-25(26(29)30)14-24(34-27(23)35)17-5-3-2-4-6-17/h2-15,26H,1H3,(H,32,37)(H,33,38)

InChI Key

OCMHRQPYKKTDAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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